Pyridin-4-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound “Pyridin-4-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains a pyridine ring, a thiophene ring, and a piperidine ring . These are all common structures in organic chemistry and are often found in various pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons . The piperidine ring is a common feature in many alkaloids and pharmaceuticals .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups .Scientific Research Applications
Synthetic Approaches and Characterization
Research has shown innovative synthetic methods for creating derivatives of Pyridin-4-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone. For instance, one study demonstrates the three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, highlighting a method for creating complex pyridine derivatives using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials. The synthesized compound was characterized using NMR, MS, and X-ray single crystal diffraction, providing a foundation for further exploration of related chemical structures (Wu Feng, 2011).
Structural Analysis and Nonlinear Optical Properties
Another aspect of research on this compound derivatives involves examining their structural properties and potential applications in nonlinear optics. For instance, the synthesis and characterization of thienyl-substituted pyridinium salts reveal insights into their second-order nonlinear optical properties. Crystallographic analysis shows that some derivatives form noncentrosymmetric structures, which are crucial for nonlinear optical applications. This research suggests the potential of these compounds in developing materials with specific optical characteristics (Liang Li et al., 2012).
Potential Applications in Materials Science
Further research into this compound derivatives has explored their applications in materials science, particularly in the development of low-cost emitters with large Stokes' shifts. These studies demonstrate the ability to synthesize derivatives with specific optical properties, such as absorption and fluorescence spectra, which could be beneficial for creating cost-effective luminescent materials (G. Volpi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
pyridin-4-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(13-3-7-16-8-4-13)17-9-5-12(6-10-17)14-2-1-11-19-14/h1-4,7-8,11-12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHCVVFPTKEDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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